5-Chloro-2-ethylbenzofuran
Overview
Description
5-Chloro-2-ethylbenzofuran is a chemical compound that belongs to the benzofuran family . It is primarily used for research and development purposes .
Synthesis Analysis
Benzofuran compounds, including 5-Chloro-2-ethylbenzofuran, can be synthesized through various methods. For instance, one method involves the use of free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Chemical Reactions Analysis
Benzofuran compounds, including 5-Chloro-2-ethylbenzofuran, can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling reactions . They can also undergo reactions like [2+2] annulation with DMF followed by trapping with a sulfur ylide .Physical And Chemical Properties Analysis
The molecular weight of 5-Chloro-2-ethylbenzofuran is 180.63 g/mol . More detailed physical and chemical properties might be available in specialized chemical databases .Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Intermediates: 5-Chloro-2-ethylbenzofuran derivatives play a role as intermediates in synthesizing biologically active compounds. For instance, chloro-2-oxo-butyric acid ethyl ester, closely related to 5-Chloro-2-ethylbenzofuran, is an important intermediate in synthesizing thiazole carboxylic acids and other compounds (Yuanbiao et al., 2016).
- Chemical Synthesis Processes: The compound has been used in the development of synthetic methods, such as a convenient approach for the preparation of specific spiro compounds, demonstrating its utility in complex chemical synthesis (Yonghai Liu et al., 2013).
Biomedical and Pharmacological Research
- Antimicrobial Properties: Some derivatives of 5-Chloro-2-ethylbenzofuran exhibit significant antimicrobial activity. Research on benzofuran derivatives has shown promise in developing new antimicrobial agents (H. Abdel‐Aziz et al., 2009).
- Bioactive Compound Synthesis: The compound is involved in the synthesis of bioactive compounds with potential applications in medicine, such as antiviral and cytotoxic activities. Derivatives have been synthesized and tested for their biological activities, including against Herpes simplex type-1 (K. Dawood et al., 2011).
Environmental and Toxicological Studies
- Pollution and Toxicity Studies: 5-Chloro-2-ethylbenzofuran derivatives are involved in studies related to environmental pollution and toxicity. For instance, 5-Chloro-2-(2,4-dichlorophenoxy)phenol, a compound related to 5-Chloro-2-ethylbenzofuran, has been studied for its role as a persistent organic pollutant (C. Solá-Gutiérrez et al., 2019).
Material Science and Engineering
- Crystallography and Material Synthesis: The compound has been used in crystal structure studies and material synthesis, contributing to understanding of molecular arrangements and potential applications in material science (Suhaila Sapari et al., 2019).
Safety And Hazards
Future Directions
While specific future directions for 5-Chloro-2-ethylbenzofuran are not mentioned in the search results, benzofuran compounds in general are being extensively studied for their potential in various fields, including antimicrobial therapy . Furthermore, advancements in computational power and artificial intelligence are expected to accelerate the discovery and development of new drugs based on benzofuran compounds .
properties
IUPAC Name |
5-chloro-2-ethyl-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSTZTXWHQYVDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(O1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482251 | |
Record name | 5-Chloro-2-ethyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-ethylbenzofuran | |
CAS RN |
39178-59-1 | |
Record name | 5-Chloro-2-ethyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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